9-Chloromethyl-10-hydroxy-11-F-Camptothecin

DNA alkylation Topoisomerase I inhibition Camptothecin

9-Chloromethyl-10-hydroxy-11-F-Camptothecin is a synthetic derivative of the natural alkaloid camptothecin, bearing three distinct A-ring modifications: a chloromethyl group at C9, a hydroxyl group at C10, and a fluorine atom at C11. It is documented as a DNA topoisomerase I (Topo I) inhibitor intended for anticancer research applications , with a molecular weight of 428.84 g/mol (CAS: 2414594-22-0).

Molecular Formula C22H18ClFN2O4
Molecular Weight 428.8 g/mol
Cat. No. B12393678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloromethyl-10-hydroxy-11-F-Camptothecin
Molecular FormulaC22H18ClFN2O4
Molecular Weight428.8 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O
InChIInChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1
InChIKeyVIMRBMFQCXMCKY-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-Chloromethyl-10-hydroxy-11-F-Camptothecin: A Triply Modified Camptothecin for Investigational Topoisomerase I Inhibition


9-Chloromethyl-10-hydroxy-11-F-Camptothecin is a synthetic derivative of the natural alkaloid camptothecin, bearing three distinct A-ring modifications: a chloromethyl group at C9, a hydroxyl group at C10, and a fluorine atom at C11 [1]. It is documented as a DNA topoisomerase I (Topo I) inhibitor intended for anticancer research applications , with a molecular weight of 428.84 g/mol (CAS: 2414594-22-0) . The compound incorporates structural features that have been independently associated with enhanced antiproliferative activity, improved solubility characteristics, and potential dual mechanisms of action relative to unsubstituted camptothecin [2].

Procurement Rationale: Why 9-Chloromethyl-10-hydroxy-11-F-Camptothecin Cannot Be Replaced by Generic Camptothecin Analogs


In-class substitution among camptothecin derivatives is precluded by substantial heterogeneity in physicochemical properties, potency, and biological stability profiles across analogs. Clinically relevant camptothecins exhibit potency differences spanning three orders of magnitude (mean IC50 ranging from 2 nM to 2.5 μM across a series of 7-alkyl-10-substituted analogs) [1]. Furthermore, substitution pattern critically influences human blood stability: agents such as camptothecin and 9-aminocamptothecin display very poor stabilities due to high-affinity binding between their carboxylate forms and human serum albumin (HSA), while specific A/B/E-ring modifications yield markedly improved lactone persistence [2]. The combination of 9-chloromethyl, 10-hydroxy, and 11-fluoro substituents in this compound is non-interchangeable with singly modified or unsubstituted analogs and requires compound-specific sourcing for reproducible research outcomes [3].

Quantitative Differentiation Evidence: 9-Chloromethyl-10-hydroxy-11-F-Camptothecin Versus Camptothecin and Related Analogs


Dual Mechanism Potential: Combined Topoisomerase I Inhibition and DNA Alkylation from 9-Chloromethyl Substitution

The presence of a chloromethyl (–CH2–Cl) group at the C9 position of 9-chloromethyl-10-hydroxy-11-F-camptothecin falls within a class of camptothecin compounds described in US5932588A as possessing combined topoisomerase I inhibition and DNA alkylation properties [1]. The patent teaches that camptothecin compounds bearing a –CH2–L group (where L is a good leaving group such as halogen) at C7, C9, C10, C11, or C12 positions are effective antitumor compounds that inhibit both the enzyme topoisomerase I and DNA of associated topoisomerase I-DNA complexes [2]. In contrast, unsubstituted camptothecin and most clinically evaluated analogs (e.g., SN-38, topotecan) lack this alkylating functionality and operate solely via non-covalent topoisomerase I poisoning [3]. While direct quantitative comparison data for this specific compound are not publicly available, the mechanistic class distinction is supported by patent disclosures establishing the –CH2–Cl moiety as an alkylating electrophile capable of forming covalent adducts with nucleophilic sites on DNA [4].

DNA alkylation Topoisomerase I inhibition Camptothecin

11-Fluoro Substitution Confers Enhanced Cytotoxicity Relative to Unsubstituted Camptothecin

Fluorine substitution at the 11-position of the camptothecin A-ring has been quantitatively associated with enhanced cytotoxic activity. In a systematic evaluation of 26 novel A-ring-modified 7-ethylcamptothecins, compounds substituted with fluorine at the 11 position showed strong cytotoxicity to KB and L1210 cells, with nine selected 11-fluoro-containing compounds exhibiting four to ten times stronger cytotoxicity than that of unsubstituted camptothecin [1]. The 11-fluoro derivatives also exhibited strong inhibitory activity on DNA topoisomerase I [2]. This enhancement is consistent with broader findings that fluorine substitution is a successful strategy for elevating cytotoxicity in camptothecin-derived compounds, as exemplified by the clinically advanced fluorinated camptothecins exatecan (10-fluoro) and diflomotecan (10,11-difluoro-homocamptothecin) [3].

Fluorinated camptothecin Cytotoxicity Structure-activity relationship

10-Hydroxy Modification Improves Aqueous Solubility and Alters Lipophilicity Profile

Hydroxyl substitution at the C10 position of camptothecin produces measurable changes in physicochemical properties relevant to formulation and biodistribution. The intrinsic partition coefficient of 10-hydroxycamptothecin (10-HC) is 6.49, which is significantly smaller than that of the parent camptothecin [1]. The hydroxyl substitution on the A-ring renders the molecule considerably more polar, though still hydrophobic and sparingly soluble in aqueous media [2]. The aqueous solubility of 10-HC-lactone monohydrate is pH- and temperature-dependent, with an estimated intrinsic solubility of 1.81 ± 0.2 μM [3]. This compares to camptothecin's extremely poor aqueous solubility (typically reported as <1 μg/mL, or <2.9 μM), with the 10-hydroxy modification providing a more favorable polarity profile for formulation development .

Solubility 10-Hydroxycamptothecin Lipophilicity

Lipophilicity (XLogP3-AA = 1.8) and Lactone Stability Considerations for Camptothecin Derivatives

The target compound exhibits a computed XLogP3-AA value of 1.8 [1], placing it in a moderate lipophilicity range compared to camptothecin (XLogP3-AA ≈ 1.0) and the highly lipophilic analog 7-butyl-10,11-methylenedioxy-CPT (mean IC50 = 2 nM) [2]. Research has demonstrated a three-log range in potency among camptothecin analogs that correlates with lipophilicity and persistence of topoisomerase I-induced DNA cleavage complexes [3]. While direct lactone stability data for this specific compound are not publicly available, studies of structurally related fluorinated camptothecins indicate that fluorine substitution strategies — including 11-fluoro modification — are associated with enhanced metabolic stability of the lactone E-ring, a critical determinant of antitumor activity [4]. The conserved α-hydroxylactone pharmacophore in this compound (20(S)-configuration retained) is essential for Topo I inhibitory activity [5].

Lipophilicity Lactone stability Camptothecin

Recommended Research and Procurement Applications for 9-Chloromethyl-10-hydroxy-11-F-Camptothecin


Investigation of Dual-Mechanism Topoisomerase I Inhibitors with DNA Alkylating Capability

9-Chloromethyl-10-hydroxy-11-F-Camptothecin is a candidate tool compound for studying camptothecin derivatives that combine topoisomerase I poisoning with covalent DNA alkylation. The 9-chloromethyl group provides an electrophilic –CH2–Cl moiety capable of alkylating nucleophilic sites on DNA in the context of topoisomerase I-DNA ternary complexes [1]. This dual-mechanism approach may be used to investigate persistent DNA damage signaling, irreversible topoisomerase I cleavage complex formation, and strategies to overcome resistance to conventional non-alkylating Topo I inhibitors such as SN-38 or topotecan [2].

Structure-Activity Relationship (SAR) Studies of Multiply Modified A-Ring Camptothecins

This compound serves as a unique probe for SAR studies examining the additive or synergistic effects of three distinct A-ring modifications (9-chloromethyl, 10-hydroxy, 11-fluoro). The 11-fluoro substituent is associated with 4-10 fold enhanced cytotoxicity relative to camptothecin [3], while the 10-hydroxy group alters polarity and solubility parameters [4]. Researchers can use this compound to dissect the contributions of each modification to antiproliferative activity, Topo I inhibition kinetics, and physicochemical properties in comparative panels against mono-substituted or unsubstituted controls.

Preclinical Evaluation in Fluorinated Camptothecin Development Programs

Given the established role of fluorine substitution in clinically successful camptothecins (exatecan, diflomotecan) [5], this 11-fluoro-containing derivative may be evaluated in preclinical programs seeking next-generation fluorinated camptothecin analogs. The compound's computed XLogP of 1.8 [6] provides a moderate lipophilicity profile that can be benchmarked against more hydrophilic (camptothecin, XLogP ~1.0) or more lipophilic analogs. Its structural features align with design strategies aimed at balancing potency, lactone stability, and formulation compatibility.

In Vitro Cytotoxicity Screening in KB and L1210 Leukemia Models

Based on class-level evidence that 11-fluoro camptothecin derivatives exhibit strong cytotoxicity in KB (human epidermoid carcinoma) and L1210 (murine leukemia) cell lines [7], this compound is suitable for inclusion in cytotoxicity screening panels against these established model systems. The 4-10 fold potency enhancement observed for related 11-fluoro analogs [8] provides a quantitative benchmark for comparative evaluation of this specific triply modified derivative.

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